3-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Overview
Description
3-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C24H24N6O3S and its molecular weight is 476.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Antimicrobial Activities of Triazole Derivatives : Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activities against various microorganisms, finding that some compounds exhibited good or moderate activities. This research highlights the potential of triazole derivatives, similar in structure to the compound , in antimicrobial applications (Bektaş et al., 2007).
DPP-Ⅳ Inhibitors for Type 2 Diabetes Treatment : Ling Yu-tao (2009) reported on the synthesis of fused triazole derivatives as inhibitors of the dipeptidyl peptidase-Ⅳ enzyme, highlighting their potential use in treating or preventing type 2 diabetes. This study indicates the broad therapeutic applications of triazole derivatives in medical research (Ling Yu-tao, 2009).
Antimicrobial Evaluation of Piperazine and Triazolo-pyrazine Derivatives : Patil et al. (2021) synthesized new piperazine derivatives and triazolo-pyrazine derivatives, evaluating their antimicrobial activity against bacterial and fungal strains. This research suggests the potential of such compounds in developing new antimicrobial agents (Patil et al., 2021).
Synthesis Techniques
Orthogonal Protection Strategy for Piperazine Synthesis : Clark and Elbaum (2007) discussed an orthogonal protection strategy for synthesizing 2-substituted piperazines, which could be relevant for the synthesis of complex molecules like the one . This research offers insights into methodologies that might be applied in synthesizing structurally similar compounds (Clark & Elbaum, 2007).
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular stress responses and immune responses, respectively .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through favorable interactions with active residues . This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound exhibits neuroprotective and anti-inflammatory properties . It reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Pharmacokinetics
It is known that the compound can cross the blood-brain barrier and enter the brain
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3S/c1-33-20-10-6-5-9-19(20)27-11-13-28(14-12-27)21(31)17-34-24-26-25-22-23(32)29(15-16-30(22)24)18-7-3-2-4-8-18/h2-10,15-16H,11-14,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCCIUPXHXTFIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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